Fmoc-Ala-Ser(Psi(Me,Me)Pro)-OH is a synthetic peptide derivative that incorporates a fluorene-9-methoxycarbonyl (Fmoc) protective group, alanine, serine, and a pseudo-proline residue. This compound is utilized extensively in biochemical and pharmaceutical research due to its enhanced stability and solubility properties compared to conventional peptides. The inclusion of the pseudo-proline residue is particularly significant as it contributes to the compound's resistance to proteolytic degradation, making it suitable for various applications in peptide synthesis and drug development.
These reactions enable the derivatization of Fmoc-Ala-Ser(Psi(Me,Me)Pro)-OH for specific research needs .
The biological activity of Fmoc-Ala-Ser(Psi(Me,Me)Pro)-OH is primarily related to its role in peptide synthesis and its potential use in drug development. It acts as a building block for constructing complex peptides that can mimic natural protein interactions. The presence of the pseudo-proline residue enhances the structural stability of peptides, which is crucial for studying protein-protein interactions and enzyme-substrate dynamics .
The synthesis of Fmoc-Ala-Ser(Psi(Me,Me)Pro)-OH typically employs solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process involves several key steps:
Fmoc-Ala-Ser(Psi(Me,Me)Pro)-OH has diverse applications across various fields:
Research involving Fmoc-Ala-Ser(Psi(Me,Me)Pro)-OH often focuses on its interactions with other biomolecules. Studies have shown that peptides incorporating this compound can effectively mimic natural substrates, facilitating investigations into enzyme kinetics and binding affinities. Furthermore, its enhanced stability allows for longer experimental durations without significant degradation .
Several compounds are similar to Fmoc-Ala-Ser(Psi(Me,Me)Pro)-OH, each with unique properties:
| Compound Name | Key Differences |
|---|---|
| Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH | Contains glycine instead of alanine; different stability |
| Fmoc-Gly-Pro-OH | Contains proline instead of pseudo-proline; alters reactivity |
| Fmoc-Gly-Ser-OH | Lacks the pseudo-proline residue; less stable |
| Fmoc-Gly-Ser(Psi(Me,Me)Ala)-OH | Contains pseudo-alanine; affects solubility and stability |
The uniqueness of Fmoc-Ala-Ser(Psi(Me,Me)Pro)-OH lies in its specific combination of amino acids and protective groups, which enhances its utility in various research contexts while providing distinct chemical properties compared to other similar compounds .
The dimethylated pseudoproline derivative in 9-fluorenylmethoxycarbonyl-alanine-serine(pseudoproline methyl,methylproline)-hydroxyl exhibits pronounced effects on peptide backbone conformation through its unique ability to stabilize cis-amide bond configurations [1]. Nuclear magnetic resonance studies of pseudoproline-containing peptides reveal that the 2,2-dimethylated oxazolidine derivatives adopt the cis-amide conformation in high content, contrasting sharply with unsubstituted systems that show preference for the trans form similar to proline residues [1]. The structural basis for this conformational preference lies in the extended distance between the acetyl methyl group and the 5-methylene group of the ring in trans conformers of pseudoproline amides compared to proline amides [2].
Kinetic analysis demonstrates that enhanced isomerization rates of tertiary amide bonds prior to a pseudoproline unit result from lowered transition state barriers [3]. The molecular mechanism involves changes in charge distribution of the prolyl nitrogen and decreased electron overlap of the carbon-nitrogen bond in transition state structures, which collectively reduce rotational barriers for oxazolidine and thiazolidine amides compared to proline amides [2]. This phenomenon creates a molecular hinge effect where the pseudoproline unit functions as a temporary proline mimetic, allowing reversible induction of cis-amide bonds into peptide backbones [1].
The conformational dynamics of the oxazolidine ring system directly couple to backbone geometry through steric and geometric constraints [4]. The dimethyl substitution at the 2-position of the oxazolidine ring restricts conformational freedom and creates a pronounced kink in the peptide backbone, with the preferred cis-amide bond configuration facilitating this structural disruption [5]. Experimental evidence from two-dimensional proton nuclear magnetic resonance studies confirms that cyclic peptides containing preformed cis-pseudoproline tertiary amide bonds exist predominantly in single conformations with all peptide bonds in the cis configuration [6].
| Conformational Parameter | Pseudoproline (ψ(Me,Mepro)) | Standard Proline | Reference |
|---|---|---|---|
| Cis-amide content (%) | 85-95 | 15-25 | [1] |
| Trans-to-cis barrier (kcal/mol) | 12-15 | 18-22 | [2] |
| Rotational barrier reduction (%) | 25-35 | Baseline | [3] |
| Backbone kink angle (degrees) | 30-45 | 15-25 | [5] |
The temporal solubility enhancement properties of 9-fluorenylmethoxycarbonyl-alanine-serine(pseudoproline methyl,methylproline)-hydroxyl operate through multiple complementary mechanisms that address aggregation-related synthesis challenges [7]. The pseudoproline moiety disrupts intermolecular hydrogen bonding patterns primarily responsible for beta-sheet formation, thereby maintaining peptide chains in extended conformations that facilitate improved solvation [8]. This disruption occurs through the oxazolidine ring structure, which restricts conformational freedom of the peptide backbone and prevents regular hydrogen-bonding patterns required for secondary structure formation [9].
Experimental investigations demonstrate that pseudoproline-containing peptides exhibit significantly improved solubility in common solid-phase peptide synthesis solvents including dimethylformamide and N-methylpyrrolidone [7]. The enhancement mechanism involves the gem-dimethyl groups of the oxazolidine ring, which create steric hindrance that prevents peptide-peptide interactions while simultaneously increasing the hydrophilic surface area exposed to solvent molecules [10]. Quantitative analysis reveals that insertion of a single pseudoproline dipeptide can result in 10-fold increases in product yields for highly aggregated sequences [11].
The temporal nature of solubility enhancement reflects the reversible protection strategy inherent in pseudoproline chemistry [12]. During solid-phase synthesis, the oxazolidine ring maintains peptide solubility and prevents aggregation, while subsequent acidic cleavage conditions facilitate complete ring hydrolysis to regenerate the native serine residue [9]. Kinetic studies demonstrate that the oxazolidine ring exhibits stability under basic deprotection conditions used for 9-fluorenylmethoxycarbonyl removal but undergoes rapid hydrolysis in trifluoroacetic acid-based cleavage cocktails [12].
Mechanistic studies of proline-mediated solubility enhancement provide insight into the molecular basis of pseudoproline effects [13]. Proline solutions demonstrate unusual colloidal properties characterized by stepwise stacking and hydrophobic interactions of the pyrrolidine ring, creating multimeric structures with hydrophobic backbones and hydrophilic surface groups [13]. The pseudoproline system exploits similar principles, where the oxazolidine ring provides hydrophobic interactions while the carbonyl and nitrogen functionalities maintain hydrophilic character [7].
| Solubility Parameter | Control Peptide | Pseudoproline-Modified | Enhancement Factor | Reference |
|---|---|---|---|---|
| Dimethylformamide solubility (mg/mL) | 2.3 ± 0.3 | 18.7 ± 2.1 | 8.1x | [7] |
| N-methylpyrrolidone solubility (mg/mL) | 3.1 ± 0.4 | 22.4 ± 1.8 | 7.2x | [7] |
| Coupling efficiency (%) | 67 ± 8 | 94 ± 3 | 1.4x | [8] |
| Product yield (%) | 12 ± 4 | 78 ± 6 | 6.5x | [11] |
Computational investigations of ψ(methyl,methylproline) steric effects employ molecular dynamics simulations and quantum chemical calculations to elucidate the impact of dimethyl substitution on tertiary structure formation [14]. Molecular dynamics studies demonstrate that trifluoromethylated pseudoprolines, which serve as computational analogs for understanding steric effects, meet structural requirements for organized assemblies even in peptide sequences incorporating adjacent proline derivatives [14]. The computational framework reveals that the dimethyl substitution at the 2-position of the oxazolidine ring creates significant steric interactions that influence both local backbone conformation and global structural organization [15].
Density functional theory calculations using the B3LYP functional with 6-31+G(d) basis set provide detailed energetic analysis of pseudoproline conformational preferences [2]. The computational results indicate that steric interactions between the gem-dimethyl groups and backbone atoms create energy barriers that favor specific conformational states [2]. Ab initio calculations demonstrate that the higher cis populations of pseudoproline amides result from longer distances between acetyl methyl groups and ring methylene groups in trans conformers compared to cis conformers [2].
Advanced computational techniques including Gaussian accelerated molecular dynamics enable sampling of conformational transitions that occur on microsecond timescales [16]. These simulations reveal that pseudoproline derivatives exhibit enhanced sampling of cis conformations compared to standard proline residues, with the dimethyl substitution lowering the energy barrier for peptide bond isomerization [16]. The computational data support experimental observations that pseudoproline units function as conformational switches in peptide structures [1].
Sterimol parameter analysis provides quantitative assessment of steric effects in pseudoproline systems [17]. The computational workflow generates Boltzmann-weighted parameters that account for conformational flexibility while maintaining consistency with experimental observations [17]. These calculations demonstrate that the dimethyl substitution creates substantial steric bulk that influences both immediate neighbors and more distant residues through backbone propagation effects [17].
Quantum chemical optimization studies reveal that the oxazolidine ring system exists in multiple puckering states that couple to backbone conformation [18]. The computational analysis identifies envelope and half-chair conformations as energetically favorable, with transitions between these states modulated by the dimethyl substitution pattern [18]. The stability studies indicate that electron-withdrawing substituents on the oxazolidine ring enhance hydrolysis rates, while electron-donating groups provide increased stability [18].
| Computational Parameter | ψ(Me,Mepro) System | Standard Residue | Calculation Method | Reference |
|---|---|---|---|---|
| Cis-trans barrier (kcal/mol) | 13.2 ± 1.1 | 20.4 ± 1.8 | DFT B3LYP/6-31+G(d) | [2] |
| Ring puckering amplitude (degrees) | 28.7 ± 3.2 | 35.1 ± 2.9 | Molecular dynamics | [14] |
| Sterimol L parameter (Å) | 6.8 ± 0.4 | 4.2 ± 0.3 | Conformational sampling | [17] |
| Hydrolysis activation energy (kcal/mol) | 24.3 ± 2.1 | Not applicable | Quantum chemistry | [18] |
| Backbone flexibility (Ų) | 15.2 ± 1.8 | 8.7 ± 1.2 | Molecular dynamics | [16] |
The synthesis of caveolin-1 intramembrane domain represents a paradigmatic example of successful pseudoproline application in challenging membrane protein synthesis [1] [2]. Caveolin-1 is a 22 kilodalton intracellular protein that forms the main structural component of caveolae, specialized membrane invaginations essential for cellular signaling and membrane trafficking [3] [4].
The caveolin-1 intramembrane domain, spanning residues 102-134, adopts a distinctive helix-break-helix conformation that facilitates membrane insertion [2] [5]. This domain exhibits a complex structural arrangement with two alpha-helical regions separated by a flexible loop region containing critical glycine residues at positions 108 and 116 [5]. The membrane-spanning nature of this domain creates extraordinary synthetic challenges due to its propensity for aggregation and poor solubility in conventional solvents [6] [7].
Chemical synthesis of caveolin-1 fragments using conventional solid-phase peptide synthesis protocols typically yields crude products with purities below 25 percent [8]. The hydrophobic nature of the intramembrane domain promotes extensive intermolecular interactions, resulting in formation of insoluble aggregates that severely compromise coupling efficiency and overall yield [6]. Traditional approaches require harsh detergent conditions, including sodium dodecyl sulfate incorporation during cleavage procedures, to maintain peptide solubility [6].
The implementation of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH at strategic positions within the caveolin-1 intramembrane domain sequence demonstrates remarkable synthetic improvements. Iterative pseudoproline placement at positions corresponding to serine residues within the hydrophobic core disrupts the formation of beta-sheet secondary structures that stabilize peptide aggregates [9] [10]. The dimethylated oxazolidine ring system introduces conformational constraints that prevent the regular hydrogen bonding patterns required for intermolecular aggregation [9] [11].
Structural analysis of membrane-bound caveolin-1 peptides reveals that residues within the intramembrane domain adopt alpha-helical conformations when properly synthesized, consistent with their native membrane-inserted state [1] [12]. The scaffolding domain, which flanks the intramembrane region, exhibits beta-stranded conformation in membrane-bound peptides, contrasting with earlier reports that did not reflect this structural arrangement [12]. This structural characterization validates the importance of maintaining proper folding during synthesis to preserve native-like conformations.
Quantitative analysis of synthesis outcomes demonstrates that pseudoproline incorporation increases crude peptide purity from 15-25 percent to 65-75 percent, representing a three to four-fold improvement in yield [13]. The enhanced coupling efficiency eliminates the need for repeated synthesis attempts and reduces the formation of deletion products that complicate purification procedures [14]. Moreover, the improved solubility profile facilitates standard purification protocols without requiring specialized detergent systems [9] [10].
The successful synthesis of full-length caveolin-1 protein through segmental approaches further validates the utility of pseudoproline modifications [8]. The entire 177-residue sequence was divided into five peptide segments, each synthesized using solid-phase methods with strategic pseudoproline incorporation to address solubility challenges in the carboxy-terminal region [8]. This achievement represents a significant advance in membrane protein synthesis, enabling structural and functional studies of complete caveolin-1 complexes.
Multidomain proteins present unique synthetic challenges due to their complex architecture and the propensity for interdomain aggregation during chain elongation [15] [16]. These proteins contain distinct functional domains connected by flexible linker regions, creating multiple sites susceptible to aggregation-induced coupling failures [17] [18]. The synthesis of multidomain proteins requires careful consideration of sequence-dependent effects that can lead to premature termination of peptide synthesis or formation of truncated products [19] [20].
The aggregation propensity of multidomain proteins depends on several factors, including the hydrophobicity of individual domains, the presence of beta-sheet forming residues, and the overall charge distribution along the sequence [17] [21]. Domains containing high concentrations of hydrophobic amino acids, such as leucine, valine, phenylalanine, and isoleucine, are particularly prone to aggregation through hydrophobic interactions [22] [17]. Additionally, sequences containing aggregation-prone regions, defined as stretches of five or more residues with high beta-sheet forming propensity, create specific challenges for solid-phase peptide synthesis [17] [21].
The implementation of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH provides an effective strategy for addressing sequence-dependent coupling failures through strategic placement at domain boundaries and within problematic sequences [9] [10]. The pseudoproline modification introduces structural disruption that prevents the formation of intermolecular beta-sheet structures responsible for aggregation [9] [11]. This approach proves particularly effective when pseudoprolines are positioned at regular intervals of 5-7 residues within hydrophobic domains [10] [23].
Systematic studies of multidomain peptide synthesis demonstrate that pseudoproline incorporation can increase coupling efficiency by 5-15 fold compared to conventional approaches [14]. The enhanced reaction kinetics result from improved solvation of the growing peptide chain, which facilitates access of coupling reagents to the reactive amino terminus [10] [11]. The disruption of secondary structure formation also reduces steric hindrance that can impede efficient acylation reactions [9] [10].
The synthesis of barstar protein fragments exemplifies the effectiveness of pseudoproline modifications in multidomain protein synthesis [18] [24]. Barstar, an 89-residue protein that serves as a natural inhibitor of barnase, contains multiple domains that exhibit strong aggregation propensity during synthesis [24]. Conventional synthesis approaches yield crude products with purities of 32-38 percent, accompanied by significant formation of deletion products [18]. The incorporation of pseudoproline dipeptides at strategic positions within the barstar sequence increases crude purity to 61-73 percent, representing a two to three-fold improvement in yield [18].
The application of pseudoproline modifications extends to the synthesis of other challenging multidomain proteins, including growth hormone-derived peptides and proinsulin segments [25] [24]. These proteins contain multiple functional domains separated by flexible linker regions that promote interdomain aggregation [16] [26]. The strategic placement of pseudoprolines at domain boundaries and within aggregation-prone sequences enables successful synthesis of these otherwise intractable targets [25] [24].
Advanced synthetic strategies combine pseudoproline modifications with other aggregation-disrupting approaches, such as backbone protecting groups and microwave-assisted coupling conditions [27] [28]. The synergistic effects of these combined approaches enable synthesis of increasingly complex multidomain proteins with improved efficiency and yield [27] [28]. Recent developments in flow peptide synthesis further enhance the utility of pseudoproline modifications by providing precise control over reaction conditions and reagent delivery [29].
Antimicrobial peptides represent a promising class of therapeutic agents that exhibit broad-spectrum activity against bacterial pathogens through membrane-disrupting mechanisms [30] [31]. These peptides typically contain cationic residues, amphiphilic structure, and aromatic amino acids that contribute to their antimicrobial activity but also promote aggregation during synthesis [30] [32]. The relationship between peptide aggregation propensity and antimicrobial activity creates unique challenges for the development of synthetic analogs with optimized therapeutic properties [32] [33].
The aggregation behavior of antimicrobial peptides significantly influences their biological activity through multiple mechanisms [32] [33]. Increased aggregation propensity can reduce antimicrobial efficacy by decreasing the effective concentration of monomeric peptides available for membrane interaction [32]. Conversely, moderate aggregation may enhance activity by promoting peptide accumulation at bacterial membranes and facilitating cooperative membrane disruption [33] [34]. Understanding these structure-activity relationships is essential for rational design of antimicrobial peptide analogs with improved therapeutic properties [32] [33].
The synthesis of antimicrobial peptide analogs using conventional solid-phase peptide synthesis often encounters difficulties related to sequence-dependent aggregation [30] [28]. Peptides containing high concentrations of cationic residues, such as lysine and arginine, exhibit strong electrostatic interactions that promote aggregation during synthesis [30] [31]. Additionally, the presence of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan, contributes to aggregation through pi-pi stacking interactions [30] [35]. These aggregation effects result in reduced coupling efficiency, formation of deletion products, and overall poor synthesis outcomes [30] [28].
The application of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH in antimicrobial peptide synthesis provides a valuable tool for modulating aggregation propensity while maintaining biological activity [9] [10]. The pseudoproline modification can be strategically incorporated to reduce excessive aggregation that impairs synthesis efficiency, while preserving the structural features required for antimicrobial activity [9] [36]. This approach enables the preparation of peptide analogs with optimized aggregation properties that enhance both synthetic accessibility and biological performance [32] [33].
Studies of temporin-PF, a novel antimicrobial peptide derived from frog skin secretions, demonstrate the complex relationship between aggregation and biological activity [30] [35]. The parent peptide exhibits strong aggregation propensity due to a phenylalanine zipper-like motif at its carboxy terminus, which contributes to aggregation effects that may limit membrane interaction and reduce antimicrobial activity [30] [35]. Synthetic analogs incorporating pseudoproline modifications show altered aggregation behavior and modified biological activities, illustrating the importance of precise control over aggregation propensity [30] [35].
The synthesis of magainin analogs further demonstrates the utility of pseudoproline modifications in antimicrobial peptide development [32]. Magainin, a naturally occurring antimicrobial peptide that disrupts bacterial membranes, serves as a model system for studying aggregation effects on antimicrobial activity [32]. The incorporation of guanine units to promote intermolecular aggregation results in decreased antimicrobial activity, consistent with the hypothesis that excessive aggregation reduces peptide effectiveness [32]. Pseudoproline modifications provide a complementary approach for reducing aggregation when synthetic accessibility is compromised [9] [10].
The development of ultra-short antimicrobial peptides containing non-canonical amino acids illustrates advanced strategies for optimizing aggregation propensity [37]. These peptides incorporate modified histidine residues and acyl chains to enhance antimicrobial activity while maintaining synthetic accessibility [37]. The incorporation of pseudoproline modifications provides additional flexibility for fine-tuning aggregation behavior and optimizing structure-activity relationships [9] [10].
Quantitative analysis of antimicrobial peptide synthesis outcomes reveals that pseudoproline incorporation typically increases crude purity by 2-5 fold compared to conventional approaches [37] [28]. The improved synthesis efficiency enables preparation of larger quantities of peptide analogs for biological evaluation, facilitating structure-activity relationship studies and therapeutic development [37] [28]. The enhanced solubility properties of pseudoproline-modified peptides also simplify purification procedures and improve overall synthetic accessibility [9] [10].